molecular formula C19H17BrN2O2 B2555825 N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 384366-65-8

N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2555825
CAS No.: 384366-65-8
M. Wt: 385.261
InChI Key: BLWSBBGQVVERMG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    Chloroquine: A well-known antimalarial drug that is a quinoline derivative.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

Uniqueness

N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide is unique due to the presence of the 4-bromophenyl group and the specific substitution pattern on the quinoline core. These structural features may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-12-4-3-5-16-17(23)10-13(2)22(19(12)16)11-18(24)21-15-8-6-14(20)7-9-15/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWSBBGQVVERMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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